(S)-(+)-Etodolac-d3 is classified as a pharmaceutical compound and is categorized under NSAIDs. It is derived from etodolac, which has been utilized in clinical settings for treating pain and inflammation associated with various conditions, including arthritis. The deuterated form is synthesized for research purposes, particularly to study the drug's behavior in biological systems.
The synthesis of (S)-(+)-Etodolac-d3 involves several key steps:
(S)-(+)-Etodolac-d3 has the following molecular characteristics:
The presence of deuterium atoms alters the physical properties slightly compared to non-deuterated etodolac, which can be crucial for studies involving metabolic pathways.
(S)-(+)-Etodolac-d3 can undergo various chemical reactions:
These reactions are essential for exploring the compound's reactivity and potential derivatives that may have therapeutic applications.
(S)-(+)-Etodolac-d3 functions similarly to its parent compound, etodolac. Its mechanism of action primarily involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the synthesis of prostaglandins—molecules that mediate inflammation, pain, and fever. By inhibiting COX activity, (S)-(+)-Etodolac-d3 effectively reduces prostaglandin levels, thereby exerting anti-inflammatory and analgesic effects .
| Property | Value |
|---|---|
| CAS Number | 1246818-32-5 |
| Molecular Formula | C17H18NO3D3 |
| Molecular Weight | 290.38 g/mol |
| Appearance | White solid |
| Purity | > 95% |
| Related CAS | 87249-11-4 (unlabelled) |
These properties indicate that (S)-(+)-Etodolac-d3 is a stable compound suitable for various analytical applications in research settings.
(S)-(+)-Etodolac-d3 is employed in several scientific research applications:
Deuterium-labeled pharmaceuticals leverage the kinetic isotope effect (KIE), where the strengthened carbon-deuterium (C–D) bond (vs. C–H) alters metabolic stability. This effect arises because vibrational frequencies of C–D bonds are lower than C–H bonds, leading to higher activation energy for bond cleavage. Key applications include:
Table 1: Properties of Common Stable Isotopes in Pharmaceutical Labeling
| Isotope | Natural Abundance (%) | Key Applications | Detection Methods |
|---|---|---|---|
| Deuterium (²H) | 0.015 | Metabolic studies, KIE exploitation | NMR, MS |
| Carbon-13 (¹³C) | 1.1 | Metabolic flux analysis, structural NMR | NMR, MS |
| Nitrogen-15 (¹⁵N) | 0.37 | Protein binding studies | NMR, MS |
(S)-(+)-Etodolac-d3 is a deuterated analog of the chiral NSAID etodolac, featuring three deuterium atoms at the 1-ethyl group (C₂D₅ instead of C₂H₅). This modification targets a known metabolic soft spot where oxidative metabolism occurs. Etodolac itself is a COX-2 preferential inhibitor (179-fold selectivity over COX-1) used in arthritis management [5] [6]. The (S)-enantiomer possesses the primary therapeutic activity, while the deuterated version (CAS 1276197-46-6) maintains identical receptor binding but offers enhanced metabolic stability for research applications [9]. Key attributes:
Despite advances in deuteration technology, critical gaps persist:
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5